molecular formula C17H15N3O5S B4200937 3-nitro-N-(2-quinolin-8-yloxyethyl)benzenesulfonamide

3-nitro-N-(2-quinolin-8-yloxyethyl)benzenesulfonamide

Cat. No.: B4200937
M. Wt: 373.4 g/mol
InChI Key: YUBIBSDMDQFTEU-UHFFFAOYSA-N
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Description

3-nitro-N-(2-quinolin-8-yloxyethyl)benzenesulfonamide is a complex organic compound that features a nitro group, a quinoline moiety, and a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(2-quinolin-8-yloxyethyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the nitration of benzene to introduce the nitro group. This is followed by the sulfonation of the nitrobenzene to form nitrobenzenesulfonic acid. The next step involves the reaction of this intermediate with 8-hydroxyquinoline to form the quinolinyloxy derivative.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(2-quinolin-8-yloxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of nitrobenzoic acid derivatives.

    Reduction: Formation of 3-amino-N-[2-(8-quinolinyloxy)ethyl]benzenesulfonamide.

    Substitution: Formation of various substituted benzenesulfonamide derivatives.

Scientific Research Applications

3-nitro-N-(2-quinolin-8-yloxyethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an antimicrobial agent due to the presence of the quinoline moiety.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-nitro-N-(2-quinolin-8-yloxyethyl)benzenesulfonamide involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The sulfonamide group can inhibit enzymes involved in folate synthesis, which is crucial for cell division .

Comparison with Similar Compounds

Similar Compounds

    3-nitro-N-(8-quinolinyl)benzamide: Similar structure but lacks the ethyl group.

    N-ethyl-N-[2-[(5-nitro-8-quinolinyl)amino]ethyl]benzenesulfonamide: Similar structure but with an amino group instead of the quinolinyloxy group.

Uniqueness

3-nitro-N-(2-quinolin-8-yloxyethyl)benzenesulfonamide is unique due to the presence of the quinolinyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-nitro-N-(2-quinolin-8-yloxyethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c21-20(22)14-6-2-7-15(12-14)26(23,24)19-10-11-25-16-8-1-4-13-5-3-9-18-17(13)16/h1-9,12,19H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBIBSDMDQFTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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